1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]
Overview
Description
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] is a complex organic compound featuring a spirocyclic structure, which includes a piperidine ring fused to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] typically involves multiple steps, starting with the construction of the quinoline core followed by the formation of the spirocyclic structure. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as aniline derivatives with keto compounds, under acidic or basic conditions.
Cyclization Reactions: Cyclization steps are crucial to form the spirocyclic structure. This can be achieved using cyclization agents like trifluoroacetic acid (TFA) or other strong acids.
Protection and Deprotection Steps: The Boc (tert-butoxycarbonyl) group is often used to protect amino functionalities during synthesis. Deprotection is typically carried out using strong acids or reagents like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation can occur at different positions on the quinoline ring, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Substitution reactions can involve the replacement of hydrogen atoms on the piperidine or quinoline rings with other functional groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, oxygen (O2) in the presence of catalysts.
Reduction: LiAlH4, NaBH4, hydrogen gas (H2) with a catalyst.
Substitution: Halogens (Cl2, Br2), alkylating agents (alkyl halides), strong acids or bases.
Major Products Formed:
Oxidation Products: Quinone derivatives, hydroxylated quinolines.
Reduction Products: Reduced quinoline derivatives, piperidine derivatives.
Substitution Products: Halogenated quinolines, alkylated piperidines.
Scientific Research Applications
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or as a ligand in receptor binding assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline] can be compared with other spirocyclic compounds, such as spiro[indoline-3,4'-piperidine] derivatives. The uniqueness of this compound lies in its specific structural features, such as the presence of the Boc-protected amino group and the particular arrangement of the spirocyclic system. These features can influence its reactivity, stability, and biological activity compared to similar compounds.
Comparison with Similar Compounds
Spiro[indoline-3,4'-piperidine] derivatives
Spiro[quinoline-3,4'-piperidine] derivatives
Other Boc-protected spirocyclic compounds
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1,4-dihydroquinoline-3,3'-piperidine]-1'-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-6-9-18(12-20)11-13-7-4-5-8-14(13)19-15(18)21/h4-5,7-8H,6,9-12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDQJEFTFVAITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743227 | |
Record name | tert-Butyl 2'-oxo-1',4'-dihydro-1H,2'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189320-46-5 | |
Record name | tert-Butyl 2'-oxo-1',4'-dihydro-1H,2'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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